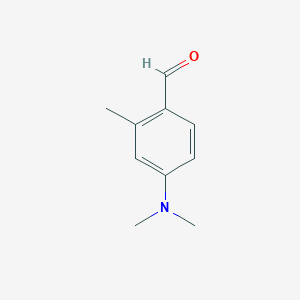

4-(Dimethylamino)-2-methylbenzaldehyde

Description

Properties

IUPAC Name |

4-(dimethylamino)-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-6-10(11(2)3)5-4-9(8)7-12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWMCPUAUNHGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152616 | |

| Record name | 4-Dimethylamino-o-tolualdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-59-3 | |

| Record name | 4-(Dimethylamino)-2-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dimethylamino-o-tolualdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1199-59-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Dimethylamino-o-tolualdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-dimethylamino-o-tolualdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Dimethylamino)-2-methylbenzaldehyde chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-(Dimethylamino)-2-methylbenzaldehyde

Introduction

This compound, identified by CAS number 1199-59-3, is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry.[1] As a structural analog of the well-known Ehrlich's reagent, 4-(dimethylamino)benzaldehyde, it possesses a unique combination of functional groups: a reactive aldehyde, a strongly electron-donating dimethylamino group, and a sterically influential ortho-methyl group. This trifecta of features imparts a nuanced reactivity profile, making it a valuable, specialized building block for creating complex molecular architectures. This guide offers a comprehensive examination of its chemical properties, synthesis, and reactivity, providing field-proven insights for researchers in chemical synthesis and drug development.

Section 1: Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectroscopic characteristics is foundational to its application in a research setting. These properties dictate solubility, reaction conditions, and the methods for structural verification.

Core Physicochemical Properties

The key physical data for this compound are summarized below. These values are critical for planning experimental setups, including solvent selection and purification methods.

| Property | Value | Source(s) |

| CAS Number | 1199-59-3 | [1] |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 64-66 °C | |

| Solubility | Generally soluble in polar organic solvents like ethanol and acetone; limited solubility in water.[2] |

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The predicted spectral features for this compound are a direct consequence of its distinct functional groups.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals. The aldehydic proton (-CHO) should appear as a singlet far downfield, typically between 9-10 ppm.[3] The six protons of the dimethylamino group [-N(CH₃)₂] would present as a sharp singlet, likely around 3.0 ppm. The aromatic region (6.5-8.0 ppm) would display a complex splitting pattern for the three remaining protons on the benzene ring, influenced by their positions relative to the three different substituents. The ortho-methyl group (-CH₃) protons would appear as a singlet further upfield, typically in the 2.0-2.5 ppm range.[3]

-

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The carbonyl carbon of the aldehyde is the most deshielded, appearing around 190 ppm. The aromatic carbons would resonate between 110-160 ppm, with the carbon attached to the electron-donating nitrogen atom being significantly shielded. The carbons of the dimethylamino and methyl groups would appear upfield, typically below 45 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the aldehyde C=O stretch, expected around 1700 cm⁻¹.[3] Additional key signals include C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the alkyl groups (below 3000 cm⁻¹), as well as C-N stretching vibrations.

Section 2: Synthesis and Chemical Reactivity

The utility of this compound as a synthetic intermediate is defined by its preparation and subsequent chemical behavior. Its reactivity is a delicate interplay between the electronic effects of its substituents and the steric hindrance imposed by the ortho-methyl group.

Synthetic Pathway: The Vilsmeier-Haack Approach

The most logical and widely employed method for formylating electron-rich aromatic rings is the Vilsmeier-Haack reaction.[4][5] This reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[6] The electron-rich nature of the precursor, N,N-dimethyl-m-toluidine, makes it an ideal substrate for this transformation. The powerful activating effect of the dimethylamino group directs the electrophilic substitution primarily to the para position, which is sterically unhindered, leading to the desired product.[7]

Experimental Protocol (Exemplary): This protocol is adapted from established procedures for similar Vilsmeier-Haack reactions.[8][9]

-

Reagent Preparation: In a multi-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF, ~1.2 eq.) to 0 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Add N,N-dimethyl-m-toluidine (1.0 eq.) dropwise to the reaction mixture, maintaining a temperature below 20 °C.

-

Reaction: After the addition is complete, heat the mixture to 70-90 °C and maintain for 2-4 hours, monitoring progress by TLC.

-

Quenching and Hydrolysis: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice. This hydrolyzes the intermediate iminium salt.

-

Neutralization and Extraction: Neutralize the acidic solution by slowly adding an aqueous solution of sodium hydroxide until pH 7-8 is reached. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.

Reactivity Profile: Electronics vs. Sterics

The chemical behavior of this compound is dictated by the unique push-pull of its functional groups.

-

Electronic Effects: The dimethylamino group at the para-position is a potent electron-donating group. It increases the electron density of the aromatic ring through resonance, making the ring highly activated towards electrophilic substitution. It also slightly deactivates the aldehyde's carbonyl carbon toward nucleophilic attack by donating electron density.[10]

-

Steric Effects: The methyl group at the ortho-position to the aldehyde creates significant steric hindrance. This bulkiness impedes the approach of nucleophiles to the aldehyde carbon, potentially slowing down reactions compared to its non-methylated counterpart, 4-(dimethylamino)benzaldehyde.[11][12] This steric shield is a key feature that can be exploited for achieving selectivity in complex syntheses.

A primary reaction of the aldehyde moiety is the formation of Schiff bases (imines) upon condensation with primary amines. This reaction is fundamental in the synthesis of various ligands and pharmaceutical intermediates.[13]

Section 3: Applications in Research and Development

While not a widely commercialized product, this compound serves as a valuable intermediate and research tool.

-

Intermediate in Organic Synthesis: Its primary role is that of a synthetic building block. The aldehyde function allows for chain extension or the introduction of new functionalities via reactions like Wittig olefination, reductions to benzyl alcohols, or condensations. It is particularly useful in the synthesis of specialized dyes, fluorescent probes, and photochromic materials where fine-tuning of electronic and steric properties is required.[14]

-

Scaffold for Medicinal Chemistry: The broader 4-(dialkylamino)benzaldehyde scaffold has been explored for various biological activities. For instance, the diethyl analog, DEAB, is a known inhibitor of aldehyde dehydrogenase (ALDH) enzymes, which are implicated in cancer stem cell biology. While this specific dimethyl-methyl derivative is less studied, it serves as an important analog for structure-activity relationship (SAR) studies to probe the enzymatic active site and develop more potent and selective inhibitors.

-

Analytical Chemistry Analog: The parent compound, 4-(dimethylamino)benzaldehyde, is the key component of Ehrlich's reagent, used for the colorimetric detection of indoles (like the amino acid tryptophan) and other compounds like pyrroles and hydrazines. The title compound can be used in comparative studies to understand how steric hindrance from the ortho-methyl group affects the kinetics and specificity of such colorimetric reactions.

Section 4: Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a nuanced chemical entity whose properties are defined by a sophisticated interplay of electronic activation and steric hindrance. While its primary utility lies as a specialized intermediate in organic synthesis, its structure provides a valuable platform for fundamental studies in reaction kinetics and for developing analogs in medicinal chemistry. For the researcher, this compound offers a unique tool to introduce a sterically-encumbered, electron-rich benzaldehyde moiety into target molecules, enabling the synthesis of novel compounds with tailored properties.

References

- Chemsrc. (2025, September 13). 4-Diethylamino-2-methylbenzaldehyde | CAS#:92-14-8.

- ResearchGate. (n.d.). ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and 4-(dimethylamino)-2,6-dimethylcinnamaldehyde (1d) in DMSO-d6.

- MySkinRecipes. (n.d.). 4-diethylamino-2-methyl-benzaldehyde.

- Solubility of Things. (n.d.). 4-Dimethylaminobenzaldehyde.

- PrepChem.com. (n.d.). Synthesis of 4-dimethylaminobenzaldehyde.

- PubChem. (n.d.). 4-(Diethylamino)-2-methylbenzaldehyde.

- Chen, X.-Y., & Sorensen, E. J. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters, 19(7), 1842–1845. [Link]

- Quora. (2020, February 3). Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde?.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0246303).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- NRO K-5 Science. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]

- S. B. Mhaske & N. P. Argade. (2006). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Tetrahedron, 62(42), 9787-9826.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- ResearchGate. (n.d.). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde.

- SpectraBase. (n.d.). Benzaldehyde, 4-(diethylamino)-2-methoxy-.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638).

- Chongqing Chemdad Co., Ltd. (n.d.). 4-Diethylamino-2-methylbenzaldehyde.

- ResearchGate. (n.d.). Synthesis route of the studied compounds.

- Chen, X.-Y., & Sorensen, E. J. (2018). Pd-Catalyzed, ortho C–H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups. Journal of the American Chemical Society, 140(7), 2469–2473. [Link]

- Google Patents. (n.d.). US6811832B2 - Ortho substituted benzaldehydes, preparation thereof and use thereof.

- LookChem. (n.d.). 1424-69-7(4-(DIMETHYLAMINO)-3-METHYLBENZALDEHYDE) Product Description.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Pharmaffiliates. (n.d.). 92-14-8| Chemical Name : 4-(Diethylamino)-2-methylbenzaldehyde.

- van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4332–4336. [Link]

- Crasto, A. M. (2014, July 23). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. Organic Chemistry Portal by Dr. Anthony Melvin Crasto. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. 4-Diethylamino-2-methylbenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. quora.com [quora.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US6811832B2 - Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. 4-diethylamino-2-methyl-benzaldehyde [myskinrecipes.com]

Introduction: A Versatile Aldehyde in Modern Synthesis

An In-depth Technical Guide to 4-(Dimethylamino)-2-methylbenzaldehyde

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It delves into the core characteristics, synthesis, and applications of this compound, providing expert insights grounded in established scientific principles.

This compound, identified by CAS Number 1199-59-3 , is an aromatic aldehyde that has garnered significant interest in various fields of chemical synthesis.[1][2] Its structure, featuring a reactive aldehyde group and an electron-donating dimethylamino group, makes it a valuable intermediate. The presence of the ortho-methyl group sterically influences its reactivity, offering unique opportunities for targeted molecular design. This guide will explore its fundamental properties, detail a robust synthesis protocol via the Vilsmeier-Haack reaction, elucidate its spectral characteristics, and discuss its primary applications, particularly in the creation of dyes and advanced materials.

Section 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1199-59-3 | [NIST WebBook][1] |

| Molecular Formula | C10H13NO | [NIST WebBook][1][2] |

| Molecular Weight | 163.22 g/mol | [NIST WebBook][1][2] |

| IUPAC Name | This compound | [NIST WebBook][1] |

| Synonyms | Benzaldehyde, 4-(dimethylamino)-2-methyl-; 4-Dimethylamino-o-tolualdehyde | [NIST WebBook][1][2] |

| Appearance | Varies; may be a liquid or crystalline solid depending on purity and conditions | [Chem-Impex][3] |

| Boiling Point | 175-181°C at 4 mmHg | [ChemicalBook][4] |

| Storage Conditions | Store at 0-8°C, protected from moisture and light | [Chem-Impex, MySkinRecipes][3][5] |

Section 2: Synthesis via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a highly effective and widely used method for the formylation of electron-rich aromatic compounds, such as N,N-dialkylanilines.[6][7][8][9] This makes it the premier choice for the synthesis of this compound from its precursor, N,N-dimethyl-m-toluidine.

Causality of Reagent Choice

The reaction relies on the in-situ formation of a potent electrophile, the "Vilsmeier reagent" (a chloroiminium ion), from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[8][9][10] The N,N-dimethyl-m-toluidine substrate is an excellent candidate because the dimethylamino group is a strong activating group, directing the electrophilic substitution to the para position, which is sterically unhindered.

Reaction Mechanism Overview

-

Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. A subsequent rearrangement and loss of a dichlorophosphate anion generates the highly electrophilic chloroiminium ion.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of N,N-dimethyl-m-toluidine attacks the carbon of the Vilsmeier reagent. This step temporarily disrupts aromaticity.

-

Rearomatization: A base (such as another molecule of DMF) abstracts a proton from the ring, restoring aromaticity.

-

Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup. The addition of water hydrolyzes the iminium salt to yield the final aldehyde product.[8]

Caption: Mechanism of the Vilsmeier-Haack formylation.

Step-by-Step Synthesis Protocol

This protocol is adapted from established industrial and laboratory procedures.[4]

-

Reagent Preparation: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine N,N-dimethylformamide (DMF, 1.0 eq) and phosphorus oxychloride (POCl₃, 1.0 eq). Cool the mixture with a water bath to manage the initial exothermic reaction.

-

Substrate Addition: While maintaining the internal temperature below 30°C, add N,N-diethyl-m-toluidine (1.0 eq) dropwise over approximately one hour. The electron-rich toluidine derivative will react with the pre-formed Vilsmeier reagent.

-

Reaction: After the addition is complete, continue stirring the mixture for an additional 2 hours at the same temperature to ensure the reaction goes to completion.

-

Quenching and Neutralization: Carefully pour the reaction mixture into a beaker of ice-cold water. This hydrolyzes the intermediate iminium salt. Neutralize the acidic solution with a 10 N sodium hydroxide solution.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the organic product with a suitable solvent, such as diethyl ether.

-

Purification: Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation. The crude residue can then be purified by vacuum distillation to yield the final product.[4]

Caption: Workflow for the synthesis of the target compound.

Section 3: Spectroscopic Characterization

Structural confirmation is a critical, self-validating step in any synthesis. The following spectroscopic data are characteristic of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals. The aldehyde proton (-CHO) will appear as a singlet far downfield, typically around 9.5-10.5 ppm. The aromatic protons will appear in the 6.5-7.8 ppm region, with splitting patterns dictated by their positions. The N-methyl protons will be a singlet around 3.0 ppm, and the aryl-methyl protons will be a singlet around 2.5 ppm.[11][12]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching band from the aldehyde group, typically appearing around 1670-1700 cm⁻¹. Other key peaks include C-H stretches from the aromatic ring and alkyl groups, and C-N stretching from the dimethylamino group.[1][13]

-

Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (163.22).[1][2] Common fragmentation patterns may include the loss of the aldehyde group or methyl radicals.

Section 4: Applications in Science and Industry

The unique electronic and structural features of this compound make it a valuable building block in several areas.

-

Dye and Pigment Synthesis: It serves as a key intermediate in the manufacturing of various dyes and pigments. The combination of the aldehyde and the strong electron-donating amino group creates a chromophore system that can be extended and modified to produce vibrant colors.[5][14][15]

-

Fluorescent Probes and Materials: The molecule's structure is a common scaffold for developing fluorescent compounds and photochromic materials that change color upon exposure to UV light.[5][14]

-

Organic Synthesis: The aldehyde group is highly reactive and can participate in a wide range of chemical transformations, including condensations to form Schiff bases, which are useful in coordination chemistry and for creating sensors for metal ion detection.[5][14][16]

-

Pharmaceutical and Agrochemical Research: Its derivatives are explored in drug development and the creation of new agrochemicals, highlighting its importance as a versatile intermediate in medicinal and agricultural chemistry.[3]

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[17][18] Work should be conducted in a well-ventilated area or a chemical fume hood.[17][19]

-

Handling: Avoid all personal contact, including inhalation of dust or vapors.[17] Prevent the substance from coming into contact with incompatible materials such as strong oxidizing agents and strong bases.[18] Keep containers securely sealed when not in use.[17]

-

Storage: Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[20][21] The material should be protected from light and moisture to prevent degradation.[18][20]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release to the environment.[22]

References

- Vilsmeier-Haack Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

- Vilsmeier haack rxn | PPTX - Slideshare. Slideshare. [Link]

- Vilsmeier–Haack reaction - Wikipedia. Wikipedia. [Link]

- Vilsmeier-Haack Reaction - Chemistry Steps. Chemistry Steps. [Link]

- 4-(Diethylamino)-2-methylbenzaldehyde | C12H17NO | CID 66695 - PubChem.

- 92-14-8| Chemical Name : 4-(Diethylamino)-2-methylbenzaldehyde | Pharmaffiliates.

- 4-diethylamino-2-methyl-benzaldehyde - MySkinRecipes. MySkinRecipes. [Link]

- 4-diethylamino-2-methyl-benzaldehyde - MySkinRecipes. MySkinRecipes. [Link]

- ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and... - ResearchGate.

- 4-(Dimethylamino)-2-methoxybenzaldehyde | C10H13NO2 | CID 291350 - PubChem.

- 4-(Dimethylamino)Benzaldehyde | C9H11NO | CID 7479 - PubChem.

- FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). - ResearchGate.

- 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0246303).

- Safety Data Sheet: 4-(dimethylamino)benzaldehyde - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG. [Link]

- Fundamental the IR spectra of 4-(Di methylamino) benzaldehyde with Tryptophan Schiff base compound. - ResearchGate.

- Electronic Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

- Benzaldehyde, 4-(dimethylamino)- - the NIST WebBook. National Institute of Standards and Technology. [Link]

- 4-Dimethylamino-o-tolualdehyde - the NIST WebBook. National Institute of Standards and Technology. [Link]

- 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. University of Colorado Boulder. [Link]

- Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde.

- Benzaldehyde, 4-(dimethylamino)- - the NIST WebBook. National Institute of Standards and Technology. [Link]

- Fundamental the IR spectra of 4-(Di methylamino) benzaldehyde with Tryptophan Schiff base compound. - ResearchGate.

- Benzaldehyde, 2-chloro-4-dimethylamino- - the NIST WebBook. National Institute of Standards and Technology. [Link]

- Benzaldehyde, 4-(diethylamino)- - the NIST WebBook. National Institute of Standards and Technology. [Link]

- 4-Dimethylamino-o-tolualdehyde - the NIST WebBook. National Institute of Standards and Technology. [Link]

- Synthesis route of the studied compounds: (a) 4-(dimethylamino)benzaldehyde, (b) aniline, (c) (E) - ResearchGate.

- p-DIMETHYLAMINOBENZALDEHYDE - Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

- 1. 4-Dimethylamino-o-tolualdehyde [webbook.nist.gov]

- 2. 4-Dimethylamino-o-tolualdehyde [webbook.nist.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Diethylamino-2-methylbenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. 4-diethylamino-2-methyl-benzaldehyde [myskinrecipes.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier haack rxn | PPTX [slideshare.net]

- 8. jk-sci.com [jk-sci.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]

- 13. researchgate.net [researchgate.net]

- 14. 4-diethylamino-2-methyl-benzaldehyde [myskinrecipes.com]

- 15. 4-Diethylamino-2-methylbenzaldehyde | 92-14-8 [chemicalbook.com]

- 16. 4-(Dimethylamino)benzaldehyde puriss. p.a., Reag. Ph. Eur., = 99 perchloric acid titration 100-10-7 [sigmaaldrich.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. fishersci.com [fishersci.com]

- 19. chemos.de [chemos.de]

- 20. echemi.com [echemi.com]

- 21. fishersci.com [fishersci.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 4-(Dimethylamino)-2-methylbenzaldehyde

This guide provides a comprehensive technical overview of 4-(Dimethylamino)-2-methylbenzaldehyde (DMAMB), a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, physicochemical properties, analytical characterization, applications, and safety protocols, grounding all claims in authoritative sources.

Introduction and Core Properties

This compound, with CAS Registry Number 1199-59-3, is a substituted aromatic aldehyde. Its structure features a benzaldehyde core with a dimethylamino group at the 4-position and a methyl group at the 2-position. This specific substitution pattern, particularly the electron-donating nature of the dimethylamino group, significantly influences the reactivity of the aromatic ring and the aldehyde functional group. This makes DMAMB a valuable precursor in the synthesis of a variety of more complex molecules, including dyes, pigments, and pharmaceutical intermediates.[1]

The molecular formula of DMAMB is C₁₀H₁₃NO, and its molecular weight is 163.22 g/mol .[1] The presence of the aldehyde group allows it to readily undergo reactions such as condensation to form Schiff bases, while the electron-rich aromatic ring is susceptible to further electrophilic substitution.[2]

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. Understanding these properties is critical for its handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 1199-59-3 | [1] |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Appearance | Solid (Form may vary) | [3] |

| Melting Point | 64-66 °C | N/A |

| SMILES | CC1=C(C=CC(=C1)N(C)C)C=O | N/A |

| InChIKey | XZWMCPUAUNHGPF-UHFFFAOYSA-N | N/A |

Synthesis Pathway: The Vilsmeier-Haack Reaction

The most established and industrially viable method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich aromatic compounds. The direct precursor for this synthesis is N,N,3-trimethylaniline.

Mechanistic Rationale

The Vilsmeier-Haack reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride, most commonly phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the substrate, in this case, N,N,3-trimethylaniline, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. The directing effects of the powerful electron-donating dimethylamino group ensure that the formylation occurs predominantly at the para-position (C4), which is sterically unhindered.

-

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.

The choice of POCl₃ and DMF is based on their reliability, cost-effectiveness, and the mild reaction conditions required, which prevents unwanted side reactions on sensitive substrates.

Visualizing the Synthesis Workflow

Caption: Vilsmeier-Haack synthesis of DMAMB.

Experimental Protocol

This protocol is adapted from established procedures for analogous substrates, such as the formylation of N,N-diethyl-m-toluidine.[5]

Materials:

-

N,N,3-trimethylaniline

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

10 M Sodium Hydroxide (NaOH) solution

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place N,N-dimethylformamide (1.0 eq). Cool the flask in an ice-water bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.0 eq) dropwise to the cooled DMF, ensuring the internal temperature is maintained below 10 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: While maintaining the low temperature, add N,N,3-trimethylaniline (1.0 eq) dropwise to the reaction mixture over approximately one hour.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, cool the mixture back down in an ice bath. Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of 10 M NaOH solution until the pH is approximately 8-9.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is essential. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (~9.5-10.5 ppm), aromatic protons with specific splitting patterns, the N-dimethyl protons (a singlet around 3.0 ppm), and the aromatic methyl protons (a singlet around 2.5 ppm).

-

¹³C NMR: The carbon NMR would show a characteristic peak for the aldehyde carbonyl carbon (~190 ppm), along with signals for the substituted aromatic carbons and the methyl carbons of the dimethylamino and aryl methyl groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key expected peaks include a strong carbonyl (C=O) stretch for the aldehyde at approximately 1670-1700 cm⁻¹ and C-N stretching vibrations.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 163.22).

Applications in Research and Development

As a substituted benzaldehyde, DMAMB is a versatile intermediate with several key applications:

-

Dye and Pigment Synthesis: Like its analogue 4-(dimethylamino)benzaldehyde (Ehrlich's reagent), DMAMB is used as a precursor for synthesizing various dyes, including triarylmethane and styryl dyes. The auxochromic dimethylamino group is crucial for imparting color.

-

Pharmaceutical Intermediates: The aldehyde functionality is a reactive handle for building more complex molecular architectures. It can be used in condensation reactions to form Schiff bases, which are themselves important intermediates in the synthesis of heterocyclic compounds with potential biological activity.[2]

-

Materials Science: It can be incorporated into polymers or other materials to create photochromic or fluorescent compounds, useful in the development of optical brighteners and sensors.

Safety, Handling, and Storage

Trustworthiness in laboratory practice begins with a robust understanding of safety. The following information is based on the Safety Data Sheet (SDS) for this compound.[3]

-

Hazard Identification:

-

May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Causes skin, eye, and respiratory tract irritation.

-

-

Personal Protective Equipment (PPE):

-

Eyes: Wear chemical safety goggles.

-

Skin: Wear compatible chemical-resistant gloves and a lab coat.

-

Respiratory: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

-

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapor. Wash thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

References

- Matrix Scientific. Safety Data Sheet: this compound. [URL: https://www.matrixscientific.com/msds/037059_msds.pdf]

- CP Lab Safety. This compound, 1 gram. [URL: https://www.cplabsafety.com/4-dimethylamino-2-methylbenzaldehyde-1-gram.html]

- Royal Society of Chemistry. Electronic Supplementary Information. [URL: https://www.rsc.

- Royal Society of Chemistry. Electronic Supplementary Information 2. [URL: https://www.rsc.

- ChemicalBook. 4-Dimethylaminobenzaldehyde(100-10-7) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/100-10-7_1HNMR.htm]

- ChemicalBook. 4-Dimethylaminobenzaldehyde(100-10-7) 13C NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/100-10-7_CNMR.htm]

- Santa Cruz Biotechnology. This compound. [URL: https://www.scbt.com/p/4-dimethylamino-2-methylbenzaldehyde-1199-59-3]

- Chemos GmbH & Co.KG. Safety Data Sheet: 4-(dimethylamino)benzaldehyde. [URL: https://www.chemos.

- Carl Roth. Safety Data Sheet: 4-(Dimethylamino)-benzaldehyde. [URL: https://www.carlroth.com/medias/SDB-X867-AU-EN.pdf]

- ChemicalBook. 4-Diethylamino-2-methylbenzaldehyde synthesis. [URL: https://www.chemicalbook.com/synthesis/92-14-8.htm]

- ResearchGate. ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and... [URL: https://www.researchgate.net/figure/1H-NMR-spectra-of-4-dimethylamino-2-6-dimethylbenzaldehyde-and-4-dimethylamino-2-6_fig2_334585141]

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [URL: https://hmdb.ca/spectra/nmr_one_d/29638]

- Human Metabolome Database. 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). [URL: https://hmdb.ca/spectra/nmr_one_d/15]

- Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0223]

- ResearchGate. Synthesis route of the studied compounds... [URL: https://www.researchgate.net/figure/Synthesis-route-of-the-studied-compounds-a-4-dimethylamino-benzaldehyde-b-aniline_fig1_328892188]

- Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE (Vilsmeier-Haack Reaction). [URL: http://www.orgsyn.org/demo.aspx?prep=CV4P0331]

- BenchChem. Application Notes and Protocols for the Vilsmeier-Haack Synthesis... [URL: https://www.benchchem.com/application-notes/2-4-dihydroxybenzaldehyde-synthesis-from-resorcinol-vilsmeier-haack-reaction]

Sources

An In-depth Technical Guide to the Synthesis of 4-(Dimethylamino)-2-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the predominant synthesis pathway for 4-(Dimethylamino)-2-methylbenzaldehyde, a valuable aromatic aldehyde intermediate. The document is structured to deliver not only a procedural methodology but also a deep-seated understanding of the reaction's mechanistic underpinnings and the causal logic behind key experimental steps. The primary focus is on the Vilsmeier-Haack reaction, the most efficient and widely adopted method for the formylation of the requisite substituted aniline precursor. This guide includes detailed protocols, mechanistic diagrams, and a thorough analysis of the process, designed to equip researchers with the knowledge for successful and reproducible synthesis.

Introduction and Strategic Importance

This compound (CAS No. 1199-59-3) is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry.[1] Its molecular structure, featuring a reactive aldehyde group and an electron-donating dimethylamino moiety, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. It serves as a critical building block in the manufacturing of various dyes and pigments.[2][3] The strategic placement of the methyl group ortho to the aldehyde and meta to the dimethylamino group imparts specific steric and electronic properties that are leveraged in targeted molecular design.

The synthesis of this compound is most effectively achieved through the electrophilic formylation of an electron-rich aromatic substrate. This guide will focus exclusively on the Vilsmeier-Haack reaction, a classic and highly reliable method for introducing a formyl group (-CHO) onto activated aromatic rings.[4][5][6]

The Core Synthesis Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the cornerstone of industrial and laboratory-scale synthesis of this compound.[4][6] The reaction employs N,N-dimethyl-m-toluidine as the aromatic substrate, which is formylated using a specialized electrophile known as the Vilsmeier reagent.[7] This reagent is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5]

The choice of N,N-dimethyl-m-toluidine is critical. The powerful electron-donating effect of the tertiary amino group strongly activates the aromatic ring towards electrophilic attack, facilitating the reaction under relatively mild conditions. The directing effect of the amino group favors substitution at the ortho and para positions. Due to steric hindrance from the adjacent methyl group and the amino group itself, the formylation overwhelmingly occurs at the less hindered para position, leading to the desired 4-substituted product with high regioselectivity.

Reaction Mechanism: A Step-by-Step Analysis

The overall transformation can be dissected into three primary stages: formation of the Vilsmeier reagent, electrophilic aromatic substitution, and hydrolysis to the final product.

Stage 1: Formation of the Vilsmeier Reagent (Chloroiminium Ion) The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium ion, commonly referred to as the Vilsmeier reagent.[5][6] This potent electrophile is the key formylating agent in the reaction.

Stage 2: Electrophilic Attack and Aromatic Substitution The electron-rich π-system of N,N-dimethyl-m-toluidine attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs preferentially at the C4 position (para to the dimethylamino group) to form a resonance-stabilized cationic intermediate (a sigma complex). Aromaticity is subsequently restored by the loss of a proton, yielding a substituted iminium salt.[4]

Stage 3: Hydrolysis The final step of the synthesis occurs during the aqueous workup. The iminium salt intermediate is readily hydrolyzed by water. This process involves the addition of water to the iminium carbon, followed by elimination of dimethylamine, to yield the target aldehyde, this compound.[5][6]

Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for the Vilsmeier-Haack formylation of substituted anilines.[7][8]

Materials and Equipment

-

Apparatus: 500 mL four-necked round-bottom flask, mechanical stirrer, thermometer, 100 mL pressure-equalizing dropping funnel, reflux condenser with a drying tube (e.g., CaCl₂).

-

Reactants: N,N-dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), N,N-Dimethyl-m-toluidine.

-

Workup Reagents: Ice, 10 M Sodium hydroxide (NaOH) solution, Diethyl ether (or other suitable organic solvent), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Quantitative Data Summary

| Compound | Molar Mass ( g/mol ) | Moles (mol) | Amount | Density (g/mL) |

| N,N-Dimethylformamide | 73.09 | ~0.59 | 43.1 g (45.6 mL) | 0.944 |

| Phosphorus oxychloride | 153.33 | ~0.59 | 90.5 g (54.8 mL) | 1.65 |

| N,N-Dimethyl-m-toluidine | 135.21 | ~0.59 | 79.8 g (84.9 mL) | 0.94 |

| Product (Theoretical) | 163.22 | ~0.59 | 96.3 g | N/A |

Note: The molar equivalents are based on a representative synthesis. Adjustments may be necessary based on the desired scale.

Step-by-Step Synthesis Procedure

-

Vilsmeier Reagent Preparation:

-

Equip the 500 mL four-necked flask with the mechanical stirrer, thermometer, dropping funnel, and condenser. Ensure all glassware is dry.

-

Charge the flask with N,N-dimethylformamide (43.1 g, 0.59 mol).

-

Begin stirring and cool the flask in an ice-water bath.

-

Causality: The reaction between DMF and POCl₃ is highly exothermic. Cooling is essential to prevent uncontrolled temperature elevation and potential side reactions.

-

Slowly add phosphorus oxychloride (90.5 g, 0.59 mol) dropwise via the dropping funnel to the cooled DMF. Maintain the internal temperature below 10°C throughout the addition.

-

After the addition is complete, stir the mixture for an additional 30 minutes in the ice bath to ensure complete formation of the Vilsmeier reagent.

-

-

Aromatic Substrate Addition:

-

Continue stirring and slowly add N,N-dimethyl-m-toluidine (79.8 g, 0.59 mol) dropwise to the reaction mixture.

-

During this addition, carefully monitor the temperature and maintain it below 30°C. Use the ice bath as needed to control any exotherm.

-

Causality: Dropwise addition of the aniline substrate controls the rate of the electrophilic substitution reaction, which is also exothermic. Maintaining a moderate temperature ensures high selectivity for the desired product and minimizes the formation of polymeric byproducts.

-

Once the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-3 hours to drive the reaction to completion.

-

-

Reaction Quench and Hydrolysis:

-

Prepare a large beaker (e.g., 2 L) containing approximately 500 g of crushed ice.

-

Slowly and carefully pour the viscous reaction mixture onto the ice with vigorous stirring.

-

Causality: This step serves two purposes: it quenches the reaction by decomposing any remaining Vilsmeier reagent and initiates the hydrolysis of the iminium salt intermediate to the aldehyde. The large volume of ice absorbs the heat generated during this highly exothermic hydrolysis.

-

Rinse the reaction flask with a small amount of cold water and add it to the beaker.

-

-

Neutralization and Product Isolation:

-

Cool the aqueous mixture in an ice bath and slowly add 10 M sodium hydroxide solution with continuous stirring until the mixture is neutralized or slightly alkaline (pH 7-8).

-

Causality: Neutralization deprotonates the product and any remaining dimethylamine, making the aldehyde less water-soluble and facilitating its extraction into an organic solvent.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).

-

Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

-

-

Purification:

-

Remove the bulk of the solvent using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield this compound as a liquid. A typical reported yield is around 70-80%.[7]

-

Caption: Figure 2: Experimental Synthesis Workflow.

Troubleshooting and Purity Assessment

-

Dark-Colored Product: The formation of dark, tarry substances may indicate polymerization or degradation. This can be caused by excessive temperatures during reagent addition or prolonged heating.[9] Prompt workup and purification are crucial.

-

Purity Assessment: The purity of the final product can be assessed using standard analytical techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation.

-

FT-IR Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹ and characteristic aromatic C-H bands will be indicative of the product.[10]

-

Mass Spectrometry: Provides confirmation of the molecular weight (163.22 g/mol ).[1][11]

-

Conclusion

The Vilsmeier-Haack reaction provides a robust, scalable, and highly regioselective pathway for the synthesis of this compound from readily available starting materials. A thorough understanding of the reaction mechanism and meticulous control over experimental parameters, particularly temperature, are paramount to achieving high yields and purity. This guide provides the necessary framework for researchers to confidently execute this important transformation.

References

- Synthesis of 4-dimethylaminobenzaldehyde. PrepChem.com. [Link]

- ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and...

- Synthesis of pilocarpine. PrepChem.com. [Link]

- Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

- Synthesis of 4-(N,N-di-loweralkylamino)benzaldehydes. PrepChem.com. [Link]

- ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

- Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

- 4-(Dimethylamino)-2-methoxybenzaldehyde | C10H13NO2. PubChem. [Link]

- 4-(Diethylamino)-2-methylbenzaldehyde | C12H17NO. PubChem. [Link]

- p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses Procedure. [Link]

- 4-Dimethylamino-o-tolualdehyde. NIST WebBook. [Link]

- Vilsmeier–Haack reaction. Wikipedia. [Link]

- FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET).

- Synthesis route of the studied compounds.

- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

- Organic Syntheses Procedure. [Link]

- Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3. Journal of the Chemical Society, Perkin Transactions 1. [Link]

- Pilocarpine Hydrochloride | 54-71-7. SynZeal. [Link]

- pilocarpine 2(3H)-furanone, 3-ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-, (3S-cis). The Good Scents Company. [Link]

- Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde.

- -formylation and N-methylation of N-methylaniline catalyzed by...

- Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes. Green Chemistry. [Link]

- Formyl

- 4-Diethylamino-2-methylbenzaldehyde. Chongqing Chemdad Co., Ltd. [Link]

- 2-Methyl-4-(N,N-dimethylamino)benzaldehyde. PubChem. [Link]

- 4-(Dimethylamino)Benzaldehyde | C9H11NO. PubChem. [Link]

Sources

- 1. 4-Dimethylamino-o-tolualdehyde [webbook.nist.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Diethylamino-2-methylbenzaldehyde One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. 4-Diethylamino-2-methylbenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Methyl-4-(N,N-dimethylamino)benzaldehyde; 2-Methyl-4-(dimethylamino)benzaldehyde | C10H13NO | CID 57125470 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-(Dimethylamino)-2-methylbenzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-(Dimethylamino)-2-methylbenzaldehyde, a key intermediate in various synthetic applications, including pharmaceutical and dye manufacturing. In the absence of extensive empirical solubility data, this guide employs a robust theoretical and predictive framework based on Hansen Solubility Parameters (HSPs). We present a detailed methodology for estimating the HSPs of this compound using the Hoftyzer-van Krevelen group contribution method. These estimated parameters are then used to predict the compound's solubility in a diverse range of organic solvents. Furthermore, this guide outlines a rigorous experimental protocol for the empirical determination of a compound's Hansen Solubility Parameters, providing researchers with the tools to validate these predictions and refine their solvent selection processes. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical guidance on the solubility characteristics of this important chemical compound.

Introduction: The Critical Role of Solubility in Chemical Synthesis and Drug Development

The solubility of a compound in various solvents is a fundamental physicochemical property that governs its utility in a multitude of scientific applications.[1] In drug discovery and development, solubility is a critical determinant of a drug candidate's bioavailability and therapeutic efficacy. For synthetic chemists, solvent selection impacts reaction kinetics, yield, and the ease of product purification. This compound, with its substituted aromatic structure, presents a nuanced solubility profile that necessitates a systematic approach to solvent selection.

This guide moves beyond simple qualitative descriptions of solubility to provide a quantitative and predictive framework. We will leverage the concept of Hansen Solubility Parameters (HSPs) to create a detailed solubility map for this compound, empowering researchers to make informed decisions in their experimental design.

Theoretical Framework: Hansen Solubility Parameters (HSPs)

The principle of "like dissolves like" is a foundational concept in chemistry, and Hansen Solubility Parameters provide a numerical method to quantify this principle.[2] Developed by Charles M. Hansen, this model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Represents the energy from van der Waals forces.

-

δP (Polar): Represents the energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Represents the energy from hydrogen bonding interactions.

Every chemical compound can be described by a unique set of these three parameters, which can be plotted as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the compounds are to be miscible.

The distance (Ra) between a solute and a solvent in Hansen space is calculated using the following equation:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

A "solubility sphere" can be defined for a given solute with a specific radius (R₀). Solvents that fall within this sphere (i.e., Ra < R₀) are considered "good" solvents for that solute, while those outside the sphere are "poor" solvents.

Hansen Solubility Sphere Concept

Predictive Approach: Estimating the Hansen Solubility Parameters of this compound

In the absence of experimentally determined HSPs for this compound, the Hoftyzer-van Krevelen group contribution method offers a reliable estimation based on the molecule's structure.[3][4][5] This method assigns specific values for the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) components to the individual functional groups within the molecule.

The molecular structure of this compound is broken down into its constituent groups:

-

1 x -CHO (aldehyde)

-

1 x >C= (aromatic)

-

4 x -CH= (aromatic)

-

1 x -N(CH₃)₂ (dimethylamino)

-

1 x -CH₃ (methyl)

The following table details the group contributions and the calculation of the estimated HSPs.

| Functional Group | Fdi (J¹/²cm³/mol) | Fpi (J¹/²cm³/mol) | Ehi (J/mol) |

| -CHO | 260 | 700 | 4000 |

| >C= (aromatic) | 128 | 0 | 0 |

| -CH= (aromatic) | 218 | 0 | 0 |

| -N(CH₃)₂ | 400 | 400 | 4000 |

| -CH₃ | 270 | 0 | 0 |

| Total | 1930 | 1100 | 8000 |

The molar volume (V) is also estimated using group contributions (data not shown) and is approximately 145 cm³/mol.

The Hansen parameters are then calculated as follows:

-

δD = ΣFdi / V = 1930 / 145 = 13.3 MPa¹/²

-

δP = (ΣFpi²)¹/² / V = (1100²)¹/² / 145 = 7.6 MPa¹/²

-

δH = (ΣEhi / V)¹/² = (8000 / 145)¹/² = 7.4 MPa¹/²

Predicted Solubility Profile of this compound

Using the estimated HSPs for this compound and the known HSPs of common organic solvents, we can predict its solubility. The following table presents the HSPs for a range of solvents, the calculated distance (Ra) in Hansen space, and a qualitative prediction of solubility. An interaction radius (R₀) of 7.0 MPa¹/² is assumed for this estimation.

| Solvent | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) | Ra (MPa¹/²) | Predicted Solubility |

| This compound (Estimated) | 13.3 | 7.6 | 7.4 | - | - |

| Polar Protic Solvents | |||||

| Methanol | 15.1 | 12.3 | 22.3 | 16.0 | Poor |

| Ethanol | 15.8 | 8.8 | 19.4 | 13.0 | Poor |

| Isopropanol | 15.8 | 6.1 | 16.4 | 9.9 | Moderate |

| n-Butanol | 16.0 | 5.7 | 15.8 | 9.3 | Moderate |

| Polar Aprotic Solvents | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 4.0 | Good |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 10.7 | Poor |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 8.2 | Moderate |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 11.8 | Poor |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.4 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.1 | Good |

| Nonpolar Solvents | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 11.5 | Poor |

| Toluene | 18.0 | 1.4 | 2.0 | 9.7 | Moderate |

| Chloroform | 17.8 | 3.1 | 5.7 | 7.4 | Moderate-Good |

| Dichloromethane | 18.2 | 6.3 | 6.1 | 5.3 | Good |

Experimental Protocol for the Determination of Hansen Solubility Parameters

Objective: To determine the Hansen Solubility Parameters (δD, δP, δH) and the interaction radius (R₀) of this compound.

Materials:

-

This compound

-

A set of 20-30 organic solvents with known HSPs, covering a wide range of polarities and hydrogen bonding capabilities.

-

Small glass vials with screw caps

-

Vortex mixer

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a small amount (e.g., 10 mg) of this compound into each labeled vial.

-

Solvent Addition: Add a fixed volume (e.g., 1 mL) of each test solvent to the corresponding vial.

-

Equilibration: Tightly cap the vials and vortex them for a consistent period (e.g., 2 minutes). Allow the vials to equilibrate at a constant temperature for 24 hours.

-

Solubility Assessment: Visually inspect each vial and classify the solubility as "soluble" (no visible solid) or "insoluble" (visible solid remains). A binary scoring system (1 for soluble, 0 for insoluble) is typically used.

-

Data Analysis: Input the binary solubility data and the known HSPs of the test solvents into a specialized software program (e.g., HSPiP) or use a graphical method. The software will calculate the center of the solubility sphere (the HSPs of the solute) and its radius (R₀) that best separates the "good" and "bad" solvents.

Workflow for Experimental HSP Determination

Conclusion and Future Perspectives

This technical guide has provided a detailed, predictive framework for understanding the solubility of this compound in organic solvents using Hansen Solubility Parameters. The estimated HSPs (δD = 13.3, δP = 7.6, δH = 7.4 MPa¹/²) suggest that the compound is most soluble in polar aprotic solvents such as acetone, tetrahydrofuran, ethyl acetate, and dichloromethane. The provided experimental protocol offers a clear pathway for researchers to empirically validate these predictions and determine the precise solubility sphere of the compound.

A thorough understanding of a compound's solubility is paramount for its successful application in research and development. The methodologies outlined in this guide provide a robust and scientifically grounded approach to solvent selection, enabling the optimization of reaction conditions, purification processes, and formulation development. Future work could involve the experimental determination of the HSPs for this compound to refine the predictive model presented here and further expand the utility of this important chemical intermediate.

References

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]

- Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. (n.d.). MDPI. [Link]

- Appendix: C8 Estimation of HSP From Group Contribution Methods. (n.d.). Scribd. [Link]

- Consideration of Hansen solubility parameters. Part 1. (n.d.). Hansen-Solubility. [Link]

- Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. (2024). Universal Journal of Green Chemistry. [Link]

- Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test. [Link]

- Your first HSP Sphere (Determining the HSP Sphere). (n.d.). Pirika. [Link]

- Measurement of Hansen Solubility Parameters on Surface of Fine Particles Using Capillary Penetr

- Application of the group contribution method of Hoftyzer-Van Krevelen... (n.d.).

- List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022).

- Just, S., et al. (2013). Improved group contribution parameter set for the application of solubility parameters to melt extrusion. International journal of pharmaceutics, 453(1), 191-200. [Link]

- Hansen, C. M. (2000). Hansen Solubility Parameters. CRC Press. [Link]

- Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS omega, 3(10), 14357-14367. [Link]

- Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. (n.d.).

- Hansen Solubility Parameter. (n.d.). Scribd. [Link]

- Ely, D. R., et al. (2019). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. ACS Sustainable Chemistry & Engineering, 7(15), 13322-13329. [Link]

- Kucukyaylaci, S. Z., et al. (2012). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction. Macromolecules, 45(4), 2039-2048. [Link]

- Improved group contribution parameter set for the application of solubility parameters to melt extrusion. (n.d.).

- Improved method to calculate Hansen solubility parameters of a polymer. (n.d.). Kinam Park. [Link]

- Solubility parameter component group contributions (Hoftyzer-Van Krevelen... (n.d.).

- Consideration of Hansen Solubility Parameters. Part 3. (n.d.). Hansen-Solubility. [Link]

- Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. (n.d.). Kinam Park. [Link]

- Calculating Hansen Solubility Parameters of Polymers With Genetic Algorithms. (n.d.). Scribd. [Link]

- Hansen solubility parameters. (n.d.). Stenutz. [Link]

- Hansen Solubility Parameters Values List. (n.d.). Scribd. [Link]

- Hansen solubility parameter. (n.d.). Wikipedia. [Link]

- New procedure to calculate the Hansen solubility parameters of polymers. (n.d.).

- HANSEN SOLUBILITY PARAMETERS. (n.d.). Kinam Park. [Link]

- Hansen Solubility Parameters (HSP). (n.d.). Adscientis. [Link]

Sources

- 1. ojs.wiserpub.com [ojs.wiserpub.com]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pirika.com [pirika.com]

- 7. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]

- 8. Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kinampark.com [kinampark.com]

The Chemical Profile of 4-(Dimethylamino)-2-methylbenzaldehyde: A Basis for Stability Concerns

An In-depth Technical Guide on the Stability and Storage of 4-(Dimethylamino)-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the stability and optimal storage conditions for this compound. As a crucial intermediate in various synthetic applications, including the development of dyes and pharmaceuticals, maintaining its chemical integrity is paramount for reproducible and reliable experimental outcomes. This guide synthesizes data from safety and technical data sheets with fundamental chemical principles to provide actionable protocols for laboratory professionals.

The stability of this compound is intrinsically linked to its molecular structure. The molecule features three key functional components whose interplay dictates its reactivity:

-

Aldehyde Group (-CHO): This group is the primary site of reactivity and is susceptible to oxidation.

-

Dimethylamino Group (-N(CH₃)₂): Positioned para to the aldehyde, this is a strong electron-donating group. It increases the electron density of the benzene ring, making the aldehyde group more susceptible to oxidation.

-

Methyl Group (-CH₃): Located ortho to the aldehyde, this group provides minor electronic donation and, more importantly, some steric hindrance around the reactive aldehyde center.

Understanding this structure is fundamental to anticipating degradation pathways and establishing effective preservation strategies.

Primary Degradation Pathways and Influencing Factors

The primary threat to the long-term purity of this compound is degradation through oxidation, a process accelerated by environmental factors.

Susceptibility to Oxidation

The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid. In this case, this compound oxidizes to 4-(Dimethylamino)-2-methylbenzoic acid. This reaction is primarily driven by atmospheric oxygen and can proceed under ambient conditions. The presence of the electron-donating dimethylamino group makes the molecule particularly prone to this transformation.[1]

Caption: Primary oxidative degradation pathway.

Environmental Accelerants

Several environmental conditions can catalyze and accelerate the degradation process:

-

Light: The compound is explicitly noted as being light-sensitive.[2][3] Photons can provide the activation energy necessary to initiate oxidation and other radical-mediated side reactions, often leading to discoloration and the formation of impurities. Aromatic aldehydes, in general, can be damaged by UV and visible light.[4][5]

-

Air (Oxygen): As the primary oxidizing agent, atmospheric oxygen is a direct participant in the degradation pathway. Storing the compound under an inert atmosphere is a key preventative measure.[3][6]

-

Heat: Elevated temperatures increase the kinetic energy of molecules, accelerating the rate of all chemical reactions, including oxidation.[7] Storing the material in a cool environment is critical to slowing degradation.

-

Moisture: The compound is known to be moisture-sensitive.[6] While direct hydrolysis of the aldehyde is less of a concern, the presence of moisture can facilitate oxidative processes and other undesirable reactions.

Core Directive: Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, a multi-faceted approach to storage and handling is required. The following protocols are based on a synthesis of manufacturer recommendations and established chemical principles.

Quantitative Storage Recommendations

| Parameter | Recommended Condition | Scientific Rationale & References |

| Temperature | 2°C to 8°C (Refrigerated) | Storing in a cool place minimizes the kinetic rate of oxidation and other degradation reactions.[2][6] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air with an inert gas directly removes oxygen, the primary reactant in oxidative degradation.[3][6] |

| Light Exposure | Store in Darkness (Amber or Opaque Container) | Prevents photo-initiated degradation. The compound is documented as light-sensitive.[2][3] |

| Moisture | Dry Environment (Tightly Sealed Container) | Prevents moisture from facilitating degradation pathways. Keeping containers tightly sealed is crucial.[2][3][6][8] |

| Incompatibilities | Away from Strong Oxidizers and Bases | The compound can react violently with strong oxidizing agents and bases.[8] |

Experimental Workflow: Handling the Compound

Adherence to proper handling techniques is as critical as storage to prevent contamination and degradation during use.

Caption: Recommended workflow for handling this compound.

Step-by-Step Handling Protocol:

-

Preparation: Before opening, allow the container to equilibrate to room temperature. This prevents atmospheric moisture from condensing on the cold solid.

-

Inert Environment: Whenever possible, handle the material under an inert atmosphere, such as in a nitrogen or argon-filled glovebox, to minimize exposure to air and moisture.[3][6]

-

Dispensing: Use clean, dry spatulas and weighing vessels. Dispense the required amount of material efficiently to minimize the time the stock container is open.

-

Resealing: Immediately and tightly reseal the stock container. If possible, purge the headspace of the container with a stream of inert gas before sealing.

-

Storage: Promptly return the sealed container to the recommended storage conditions (refrigerated, dark).[2][6]

-

Waste: Dispose of waste material in accordance with local, state, and federal regulations.[3]

Conclusion: A Self-Validating System for Compound Integrity

The chemical integrity of this compound is best preserved through a systematic and scientifically-grounded approach to its storage and handling. By controlling its exposure to key environmental accelerants—light, air, heat, and moisture—researchers can significantly mitigate the primary degradation pathway of oxidation. The protocols described herein, from refrigerated storage under inert gas to meticulous handling procedures, constitute a self-validating system designed to ensure the compound's purity, thereby safeguarding the validity and reproducibility of the critical research in which it is employed.

References

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-Dimethylaminobenzaldehyde.

- ECHEMI. (n.d.). Buy 4-Diethylamino-2-methylbenzaldehyde Industrial Grade.

- Apollo Scientific. (2023, July 7). Safety Data Sheet: 4-(Dimethylamino)benzaldehyde.

- Aldrich. (2025, November 6). Safety Data Sheet: 4-(Dimethylamino)benzaldehyde.

- Chem-Impex. (n.d.). 4-(Diethylamino)-2-methylbenzaldehyde.

- Carl ROTH. (n.d.). Safety Data Sheet: 4-(Dimethylamino)-benzaldehyde.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-(dimethylamino)benzaldehyde.

- Carl ROTH. (n.d.). Safety Data Sheet: 4-(Dimethylamino)-benzaldehyde ≥98 %, p.a., ACS.

- Sigma-Aldrich Inc. (2024, May 16). Safety Data Sheet.

- Pell Wall. (2013, February 7). Aldehydes: identification and storage. Pell Wall Blog.

- Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.

- (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.

- Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet: 4-(Dimethylamino)benzaldehyde.

- (n.d.). This compound, 98% Purity, C10H13NO, 25 grams.

- PubChem. (n.d.). 4-(Diethylamino)-2-methylbenzaldehyde. National Center for Biotechnology Information.

- MDPI. (n.d.). Aldehydes: What We Should Know About Them.

- ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Request PDF.

- Global Substance Registration System (GSRS). (n.d.). 4-(DIETHYLAMINO)-2-METHYLBENZALDEHYDE.

- Global Research Online. (2011). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. International Journal of Pharmaceutical Sciences Review and Research.

Sources

- 1. researchgate.net [researchgate.net]

- 2. thermofishersci.in [thermofishersci.in]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. carlroth.com [carlroth.com]

A Spectroscopic Guide to 4-(Dimethylamino)-2-methylbenzaldehyde: Elucidating Molecular Structure through NMR, IR, and UV-Vis Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction